molecular formula C12H9N3O B13890106 4-(6-Cyano-2-pyridyloxy)aniline

4-(6-Cyano-2-pyridyloxy)aniline

Cat. No.: B13890106
M. Wt: 211.22 g/mol
InChI Key: FPBQJBMCQGADBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Cyano-2-pyridyloxy)aniline is an aromatic amine derivative featuring a pyridine ring substituted with a cyano (-CN) group at the 6-position and linked via an ether oxygen to an aniline moiety.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

6-(4-aminophenoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C12H9N3O/c13-8-10-2-1-3-12(15-10)16-11-6-4-9(14)5-7-11/h1-7H,14H2

InChI Key

FPBQJBMCQGADBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminophenoxy)pyridine-2-carbonitrile typically involves a multi-step process. One common method is the condensation of 4-aminophenol with 2-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are often employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-aminophenoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-aminophenoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-aminophenoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituents on the pyridine ring and the nature of the linker (e.g., ether, methylene) critically determine the compound’s behavior. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4-(6-Cyano-2-pyridyloxy)aniline and Structural Analogs
Compound Name Molecular Formula Substituents on Pyridine Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Applications/Notes
4-(6-Cyano-2-pyridyloxy)aniline (Target) C₁₂H₁₀N₃O -CN at 6-position Cyano, ether, aniline 212.23 Not reported Inferred: Intermediate for pharmaceuticals
4-(2-Carbamoyl-pyridin-4-yloxy)aniline C₁₂H₁₁N₃O₂ -CONH₂ at 2-position Carbamoyl, ether, aniline 229.24 Not reported Pharmaceutical synthesis
4-(pyridin-2-ylmethoxy)aniline C₁₂H₁₂N₂O -CH₂O- linker, no substitution Ether, aniline 200.24 Not reported Biochemical reagents
4-methoxy-N-[(pyridin-2-yl)methyl]aniline C₁₃H₁₄N₂O -CH₂NH- linker, -OCH₃ Methoxy, secondary amine 214.26 Not reported Ligand or catalyst
3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline Not specified -Cl, -CH₃ at 3- and 6-positions Chloro, methyl, ether Not reported 178 Intermediate in agrochemicals
4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline C₁₃H₁₀ClN₃O -Cl, fused oxazole ring Chloro, oxazole, aniline 259.70 Not reported Specialty chemical synthesis

Key Differences and Implications

Carbamoyl (-CONH₂) in 4-(2-Carbamoyl-pyridin-4-yloxy)aniline introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic cyano group .

Synthetic Routes :

  • Analogs like 4-(2-Carbamoyl-pyridin-4-yloxy)aniline are synthesized via nucleophilic aromatic substitution (e.g., coupling aniline derivatives with activated pyridines) , a method likely applicable to the target compound.
  • Chlorinated analogs (e.g., 3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline) may require halogenation steps or use of pre-substituted pyridines .

Physical Properties: The melting point of 178°C for 3-chloro-4-(6-methyl-3-pyridinyl)oxyaniline suggests higher crystallinity due to chloro and methyl substituents, whereas the target compound’s cyano group may lower melting points due to reduced symmetry .

Applications: The target compound’s cyano group is a versatile handle for further functionalization (e.g., hydrolysis to -COOH or reduction to -CH₂NH₂), making it valuable in drug discovery . Chlorinated analogs are preferred in agrochemicals for their stability and pesticidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.